(2-Carboxyethyl)dimethyl-d6-sulfonium Chloride
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Overview
Description
(2-Carboxyethyl)dimethyl-d6-sulfonium Chloride is a chemical compound with the molecular formula C5H5D6ClO2S. It is a stable isotope-labeled compound, often used in scientific research for various applications. This compound is an intermediate in the synthesis of Dimethylsulfonioproprionate-d6, a labeled metabolite produced primarily by marine phytoplankton and is the main precursor to the climatically important gas dimethylsulfide (DMS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carboxyethyl)dimethyl-d6-sulfonium Chloride involves the reaction of dimethyl-d6-sulfide with 3-chloropropionic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods to achieve the desired purity level .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(2-Carboxyethyl)dimethyl-d6-sulfonium Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Carboxyethyl)dimethyl-d6-sulfonium Chloride is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used in NMR spectroscopy to study reaction mechanisms and kinetics.
Biology: It serves as a precursor in the synthesis of Dimethylsulfonioproprionate-d6, which is important in studying marine phytoplankton metabolism.
Medicine: The compound is used in metabolic studies to trace sulfur-containing metabolites.
Industry: It is utilized in the production of labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of (2-Carboxyethyl)dimethyl-d6-sulfonium Chloride involves its role as an intermediate in the synthesis of Dimethylsulfonioproprionate-d6. This compound is metabolized by marine phytoplankton to produce dimethylsulfide (DMS), which plays a crucial role in the sulfur cycle and has significant climatic implications. The molecular targets and pathways involved include the enzymatic conversion of Dimethylsulfonioproprionate to DMS by the enzyme Dimethylsulfonioproprionate lyase .
Comparison with Similar Compounds
Similar Compounds
Dimethylsulfonioproprionate-d6: A labeled metabolite produced by marine phytoplankton.
Dimethylsulfide-d6: A stable isotope-labeled form of dimethylsulfide.
(2-Carboxyethyl)dimethylsulfonium Chloride: The non-deuterated form of the compound.
Uniqueness
(2-Carboxyethyl)dimethyl-d6-sulfonium Chloride is unique due to its stable isotope labeling, which makes it particularly useful in NMR spectroscopy and metabolic studies. Its role as an intermediate in the synthesis of Dimethylsulfonioproprionate-d6 further highlights its importance in studying marine phytoplankton metabolism and the sulfur cycle .
Properties
Molecular Formula |
C5H11ClO2S |
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Molecular Weight |
176.70 g/mol |
IUPAC Name |
2-carboxyethyl-bis(trideuteriomethyl)sulfanium;chloride |
InChI |
InChI=1S/C5H10O2S.ClH/c1-8(2)4-3-5(6)7;/h3-4H2,1-2H3;1H/i1D3,2D3; |
InChI Key |
RRUMKKGRKSSZKY-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[S+](CCC(=O)O)C([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
C[S+](C)CCC(=O)O.[Cl-] |
Origin of Product |
United States |
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